Butyl[(4-ethoxyphenyl)methyl]amine
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Overview
Description
Butyl[(4-ethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a butyl group attached to a benzylamine structure, which is further substituted with an ethoxy group on the benzene ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
Butyl[(4-ethoxyphenyl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that butyl[(4-ethoxyphenyl)methyl]amine may have similar effects .
Preparation Methods
The synthesis of Butyl[(4-ethoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Butyl[(4-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
Similar compounds to Butyl[(4-ethoxyphenyl)methyl]amine include other benzylamine derivatives with different substituents on the benzene ring or variations in the alkyl chain length. Examples include:
Butylbenzylamine: Lacks the ethoxy group, resulting in different chemical and biological properties.
Ethyl[(4-ethoxyphenyl)methyl]amine: Has a shorter alkyl chain, which can affect its reactivity and interactions with molecular targets.
Butyl[(4-methoxyphenyl)methyl]amine: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-14-11-12-6-8-13(9-7-12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYANRSWQBKYOAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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